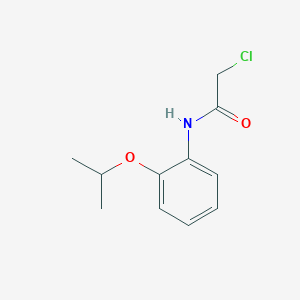

2-chloro-N-(2-isopropoxyphenyl)acetamide

Description

2-Chloro-N-(2-isopropoxyphenyl)acetamide (CAS: 81949-35-1) is a chloroacetamide derivative with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . Its structure comprises a chloroacetamide backbone substituted with an isopropoxy group at the ortho position of the phenyl ring. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of biologically active molecules. Its isopropoxy group contributes to unique steric and electronic properties, distinguishing it from other chloroacetamides.

Properties

IUPAC Name |

2-chloro-N-(2-propan-2-yloxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(2)15-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFIJHPEXCZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-isopropoxyphenyl)acetamide typically involves the acylation of 2-isopropoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-isopropoxyphenyl)acetamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Analogous Chloroacetamides

Physicochemical Properties

Substituents significantly influence solubility, melting points, and crystallinity:

- 2-Chloro-N-(3-methylphenyl)acetamide () forms intermolecular N–H⋯O hydrogen bonds, resulting in a higher melting point (183.63 g/mol) and stable crystal packing.

- 2-Chloro-N-(4-fluorophenyl)acetamide () exhibits intramolecular C–H⋯O interactions, enhancing solubility in polar solvents.

Environmental and Toxicological Considerations

- Structural Prioritization : and highlight that substituents like hydroxymethyl or nitro groups increase environmental persistence. The isopropoxy group may reduce bioaccumulation compared to chlorinated analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .

- Toxicity : N-(substituted phenyl)chloroacetamides with electron-withdrawing groups (e.g., nitro) exhibit higher cytotoxicity. The isopropoxy group’s electron-donating nature likely mitigates toxicity .

Biological Activity

2-Chloro-N-(2-isopropoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and an isopropoxy substituent on a phenyl ring, which may influence its reactivity and interaction with biological targets. The presence of the chloro atom is believed to enhance its biological activity by stabilizing interactions with target enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Klebsiella pneumoniae, where the compound demonstrated a minimum inhibitory concentration (MIC) that indicates strong antibacterial activity. The chloro group is thought to play a crucial role in enhancing this effect by stabilizing the molecule at the target enzyme's active site, promoting bacterial cell lysis .

Table 1: Antimicrobial Activity Data

| Compound Name | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | X | Inhibition of penicillin-binding proteins |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Y | Cell lysis via enzyme interaction |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound's interaction with specific kinases has been noted to alter signaling pathways critical for cancer cell proliferation .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | A | Induction of apoptosis |

| Similar Compound X | MDA-MB-231 | B | Inhibition of cell proliferation |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This compound is believed to inhibit certain enzymes involved in critical biochemical pathways, leading to the observed antimicrobial and anticancer effects. For example, it may interact with penicillin-binding proteins in bacteria and modulate kinase activity in cancer cells.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively reduced colony-forming units (CFUs) of Klebsiella pneumoniae over time, indicating its bactericidal properties.

- Anticancer Potential : Research involving HepG2 liver cancer cells showed that treatment with this compound resulted in significant cell death compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.